Ubiquitin-specific protease 7, also known as USP7, is a crucial enzyme involved in the regulation of various cellular processes through its deubiquitination activity. This enzyme plays a significant role in the stabilization of proteins, particularly those involved in the DNA damage response and apoptosis. USP7 has garnered attention for its implications in cancer biology due to its high expression levels in various tumors and its ability to modulate the stability of tumor suppressor proteins like p53 and its negative regulator, MDM2 (Murine Double Minute 2) .
USP7 was first identified as a deubiquitinating enzyme in the early 2000s. It is encoded by the gene located on chromosome 16p13.2 and consists of 1,102 amino acids. The protein features three major domains: an N-terminal tumor necrosis factor receptor-associated factor domain, a central catalytic domain, and a C-terminal tandem ubiquitin-like domain .
The synthesis of USP7 inhibitors like Usp7-IN-1 typically involves high-throughput screening techniques to identify small molecules that can effectively inhibit USP7 activity. In recent studies, researchers have employed prokaryotic expression systems to produce the catalytic domain of USP7 for subsequent screening against various compounds .
The purification process generally includes cell lysis using buffers containing Tris, sodium chloride, and reducing agents followed by ultrasonication and centrifugation. The supernatant is then subjected to affinity chromatography using HisTrap columns, followed by size exclusion chromatography to achieve high purity levels .
The molecular structure of USP7 reveals a complex arrangement with three main domains:
The catalytic core comprises conserved regions that facilitate interaction with ubiquitin substrates. Notably, the enzyme's structure includes a unique "switching loop" that undergoes conformational changes upon substrate binding, aligning the catalytic triad (Cys223, His464, Asp481) for optimal activity .
USP7 catalyzes the hydrolysis of isopeptide bonds between ubiquitin and substrate proteins through a three-step mechanism:
The reaction mechanism involves precise coordination between the enzyme's active site and the substrate's ubiquitin moiety. Studies have shown that USP7 preferentially cleaves ubiquitin moieties linked via Lys48 over those linked via Lys63 .
USP7 exerts its effects primarily by stabilizing key regulatory proteins involved in cellular responses to stress and damage. By removing ubiquitin chains from target proteins such as p53 and MDM2, USP7 prevents their degradation via the proteasome pathway .
Upon DNA damage, USP7's affinity for MDM2 decreases due to phosphorylation events, allowing it to bind p53 instead. This shift is critical for initiating p53-dependent DNA damage responses .
Relevant analyses indicate that USP7 maintains structural integrity under physiological conditions but may undergo conformational changes upon ligand binding or post-translational modifications .
USP7 inhibitors like Usp7-IN-1 are being explored for their potential therapeutic applications in cancer treatment. By inhibiting USP7 activity, these compounds can enhance the degradation of oncogenic proteins, thereby restoring normal cellular functions and promoting apoptosis in cancer cells . Additionally, understanding USP7's role in DNA repair mechanisms opens avenues for developing treatments that target DNA damage response pathways in various malignancies .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: